molecular formula C26H22ClN3O3 B11292604 3-benzyl-1-(3-chlorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-benzyl-1-(3-chlorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11292604
M. Wt: 459.9 g/mol
InChI Key: SCIJTJAOGFXGRK-UHFFFAOYSA-N
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Description

3-Benzyl-1-[(3-chlorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with benzyl, chlorophenyl, methoxy, and methyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-[(3-chlorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the benzyl, chlorophenyl, methoxy, and methyl groups through various substitution reactions. These reactions may require specific reagents such as benzyl chloride, 3-chlorobenzyl chloride, methoxybenzene, and methyl iodide, along with catalysts like palladium or copper.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-[(3-chlorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl chloride, 3-chlorobenzyl chloride, methoxybenzene, methyl iodide, palladium or copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

3-Benzyl-1-[(3-chlorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-1-[(3-chlorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole core, such as tryptophan, indole-3-acetic acid, and serotonin.

    Pyrimidoindole Derivatives: Other pyrimidoindole compounds with different substituents.

Uniqueness

3-Benzyl-1-[(3-chlorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to other indole or pyrimidoindole derivatives, this compound may exhibit enhanced biological activity or selectivity, making it a valuable target for further research and development.

Properties

Molecular Formula

C26H22ClN3O3

Molecular Weight

459.9 g/mol

IUPAC Name

3-benzyl-1-[(3-chlorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O3/c1-28-22-12-11-20(33-2)14-21(22)23-24(28)25(31)30(15-17-7-4-3-5-8-17)26(32)29(23)16-18-9-6-10-19(27)13-18/h3-14H,15-16H2,1-2H3

InChI Key

SCIJTJAOGFXGRK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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